molecular formula C11H14BrNO3 B13742200 N-((5-Bromo-2-ethoxybenzyl)oxy)acetamide CAS No. 24109-55-5

N-((5-Bromo-2-ethoxybenzyl)oxy)acetamide

Cat. No.: B13742200
CAS No.: 24109-55-5
M. Wt: 288.14 g/mol
InChI Key: ZAWDCHOWXQZJFK-UHFFFAOYSA-N
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Description

N-((5-Bromo-2-ethoxybenzyl)oxy)acetamide is an organic compound with the molecular formula C11H14BrNO3. It consists of 14 hydrogen atoms, 11 carbon atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 bromine atom . This compound is characterized by its aromatic ether and acetamide functional groups, making it a subject of interest in various chemical and biological research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Bromo-2-ethoxybenzyl)oxy)acetamide typically involves the reaction of 5-bromo-2-ethoxybenzyl alcohol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final acetamide product by the addition of ammonia or an amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-((5-Bromo-2-ethoxybenzyl)oxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a bromo derivative, while reduction could produce an amine derivative .

Scientific Research Applications

N-((5-Bromo-2-ethoxybenzyl)oxy)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((5-Bromo-2-ethoxybenzyl)oxy)acetamide involves its interaction with specific molecular targets. The bromine atom and the acetamide group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-((5-Bromo-2-methoxybenzyl)oxy)acetamide
  • N-((5-Bromo-2-ethoxyphenyl)oxy)acetamide
  • N-((5-Bromo-2-ethoxybenzyl)oxy)propionamide

Uniqueness

N-((5-Bromo-2-ethoxybenzyl)oxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

CAS No.

24109-55-5

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14 g/mol

IUPAC Name

N-[(5-bromo-2-ethoxyphenyl)methoxy]acetamide

InChI

InChI=1S/C11H14BrNO3/c1-3-15-11-5-4-10(12)6-9(11)7-16-13-8(2)14/h4-6H,3,7H2,1-2H3,(H,13,14)

InChI Key

ZAWDCHOWXQZJFK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)CONC(=O)C

Origin of Product

United States

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